molecular formula C16H10ClF3N2 B11473863 6-chloro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine

6-chloro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine

Cat. No.: B11473863
M. Wt: 322.71 g/mol
InChI Key: XWBRTNUZVMSGNU-UHFFFAOYSA-N
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Description

6-chloro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core substituted with a chloro group at the 6th position and a trifluoromethylphenyl group at the N-position. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and agrochemicals .

Mechanism of Action

The mechanism of action of 6-chloro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine stands out due to its unique combination of a quinoline core with a trifluoromethylphenyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H10ClF3N2

Molecular Weight

322.71 g/mol

IUPAC Name

6-chloro-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine

InChI

InChI=1S/C16H10ClF3N2/c17-11-4-5-14-13(9-11)15(6-7-21-14)22-12-3-1-2-10(8-12)16(18,19)20/h1-9H,(H,21,22)

InChI Key

XWBRTNUZVMSGNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2)Cl)C(F)(F)F

Origin of Product

United States

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